3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione
Description
3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative featuring a piperazine moiety substituted with a 2-fluorophenyl group and a 3-(trifluoromethyl)phenyl group at the 1-position of the pyrrolidine ring. Pyrrolidine-2,5-dione derivatives are known for their ability to modulate neuronal excitability, often through interactions with ion channels or neurotransmitter receptors .
Properties
IUPAC Name |
3-[4-(2-fluorophenyl)piperazin-1-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F4N3O2/c22-16-6-1-2-7-17(16)26-8-10-27(11-9-26)18-13-19(29)28(20(18)30)15-5-3-4-14(12-15)21(23,24)25/h1-7,12,18H,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTIPPRUWGZVAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F4N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, solvents like dichloromethane or dimethylformamide, and catalysts such as palladium or copper complexes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles or electrophiles. Reaction conditions often involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .
Scientific Research Applications
3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related pyrrolidine-2,5-dione derivatives, focusing on substituent effects, molecular properties, and biological activity.
Substituent Analysis and Pharmacological Activity
Key structural variations among analogs include:
- Piperazine substituents : The 2-fluorophenyl group in the target compound contrasts with other aryl groups (e.g., 3-chlorophenyl, 4-methoxyphenyl) in analogs.
- Pyrrolidine-2,5-dione aryl groups : The 3-(trifluoromethyl)phenyl group differs from substituents such as 2-chlorophenyl or 3-bromophenyl in other derivatives.
Table 1: Comparison of Selected Pyrrolidine-2,5-dione Derivatives
Key Observations:
Substituent Effects on Anticonvulsant Potency: The 3-chlorophenyl/2-chlorophenyl analog (ED₅₀ = 14.18 mg/kg) exhibits higher potency than the 2-methoxyphenyl/3-bromophenyl derivative (ED₅₀ = 33.64 mg/kg), suggesting that electron-withdrawing groups (e.g., Cl) enhance activity compared to electron-donating groups (e.g., OCH₃) .
Molecular Weight Trends :
- Derivatives with halogenated aryl groups (e.g., Br, Cl, CF₃) tend to have higher molecular weights (~437–483 g/mol), which may influence pharmacokinetic properties such as absorption and distribution.
Structural Analogues with Varied Moieties
- Compound: 1-Benzyl-3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-4-[(4-chlorophenyl)sulfanyl]pyrrolidine-2,5-dione (CAS: 321433-54-9) incorporates a pyridinylpiperazine and chlorophenyl sulfanyl group.
Biological Activity
3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione is a compound that has garnered attention in pharmaceutical research due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Pyrrolidine ring : A five-membered ring that contributes to the compound's biological properties.
- Piperazine moiety : Known for its role in various pharmacological activities.
- Fluorine substitutions : The presence of fluorine atoms enhances lipophilicity and biological activity.
Anticonvulsant Activity
Recent studies have indicated that derivatives of pyrrolidine-2,5-dione exhibit significant anticonvulsant properties. For instance, one study reported that compounds similar to this compound showed effective results in animal models for epilepsy, specifically through maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. The median effective doses (ED50) were found to be approximately 45.6 mg/kg for MES and 39.5 mg/kg for the 6 Hz test, indicating moderate efficacy in seizure control .
The primary mechanism of action appears to involve the inhibition of voltage-sensitive sodium channels and L-type calcium channels. This dual action is crucial for the modulation of neuronal excitability and pain pathways . Additionally, studies have shown that these compounds can interact with TRPV1 receptors, which are implicated in pain perception .
Analgesic Properties
In addition to anticonvulsant effects, this compound has demonstrated potential as an analgesic. In various pain models, including the formalin test and capsaicin-induced pain models, it exhibited significant antinociceptive activity. The analgesic effect is believed to be mediated through calcium channel inhibition .
Hepatotoxicity and Metabolic Stability
Toxicological assessments revealed that the compound has a favorable safety profile with negligible hepatotoxicity. In vitro studies using human liver microsomes indicated high metabolic stability, with less than 4% conversion into metabolites after incubation . This stability is essential for maintaining therapeutic levels in clinical applications.
Comparative Data Table
| Activity | ED50 (mg/kg) | Mechanism | Toxicity |
|---|---|---|---|
| Anticonvulsant | 45.6 (MES) | Sodium & Calcium Channel Inhibition | Low hepatotoxicity |
| Analgesic | - | TRPV1 Receptor Interaction | Negligible |
Case Studies
Several case studies have highlighted the efficacy of similar compounds in treating neurological disorders:
- Study on Anticonvulsants : A group of pyrrolidine derivatives was tested against established anticonvulsant drugs, demonstrating comparable efficacy in reducing seizure frequency .
- Pain Management Research : Another study focused on the analgesic properties of pyrrolidine derivatives, reporting significant reductions in pain response in animal models when compared to standard analgesics like pregabalin .
Q & A
Q. What are the recommended synthetic pathways and characterization techniques for this compound?
- Methodological Answer : Synthesis involves multi-step organic reactions, typically starting with coupling fluorophenylpiperazine derivatives to a pyrrolidine-2,5-dione core. Key reagents include 1-(2-fluorophenyl)piperazine (CAS 1011-15-0) and halogenated intermediates . Purification requires column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane). Characterization should include:
-
NMR Spectroscopy : Analyze H and C spectra to confirm substituent positions.
-
Mass Spectrometry (MS) : Validate molecular weight (expected [M+H] ~476.4 g/mol).
-
X-ray Crystallography : Resolve stereochemistry and confirm piperazine-pyrrolidine ring conformation .
- Example Data Table :
| Technique | Key Observations | Purpose |
|---|---|---|
| H NMR | δ 7.45–7.20 (m, aromatic H) | Confirm fluorophenyl integration |
| HRMS | m/z 476.1621 ([M+H]) | Verify molecular formula |
Q. How do the structural features (fluorophenyl, trifluoromethyl groups) influence physicochemical properties?
- Methodological Answer :
- Fluorophenyl Group : Enhances lipophilicity (logP ↑) and metabolic stability via reduced CYP450 interactions.
- Trifluoromethyl Group : Increases electron-withdrawing effects, altering π-π stacking in receptor binding .
Use computational tools (e.g., Schrödinger Suite) to calculate logP, polar surface area, and hydrogen-bonding capacity.
Advanced Research Questions
Q. What methodological approaches are used to investigate its interactions with serotonin or dopamine receptors?
- Methodological Answer :
- Computational Docking : Use AutoDock Vina with receptor PDB structures (e.g., 5-HT, D) to predict binding affinities. Focus on piperazine-pyrrolidine interactions with transmembrane domains .
- In Vitro Binding Assays : Perform competitive radioligand displacement (e.g., H-spiperone for D receptors). Report IC values and compare to reference antagonists (e.g., haloperidol).
Q. How can researchers address contradictory data in pharmacological studies (e.g., conflicting IC values)?
- Methodological Answer :
- Standardize Assay Conditions : Control pH, temperature, and cell membrane integrity (e.g., HEK293 vs. CHO cells).
- Orthogonal Validation : Use SPR (Surface Plasmon Resonance) to measure kinetic binding parameters (k/k) alongside radioligand assays .
Q. What strategies optimize metabolic stability for in vivo studies?
- Methodological Answer :
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., piperazine N-dealkylation).
- Structural Modifications : Introduce deuterium at labile C-H bonds or replace trifluoromethyl with bulkier substituents (see analogs in ).
Q. How to design a comparative analysis with structural analogs (e.g., 3-chloro derivatives)?
- Methodological Answer :
- SAR Table :
| Compound Modification | Binding Affinity (5-HT, nM) | Metabolic Half-life (h) |
|---|---|---|
| -CF at 3-position | 12.4 ± 1.2 | 4.7 |
| -Cl at 3-position (Analog ) | 28.9 ± 3.1 | 1.2 |
- Statistical Analysis : Apply ANOVA to compare groups; use Tukey’s post hoc test for significance (p < 0.05).
Q. What techniques validate target selectivity against off-target receptors (e.g., adrenergic α)?
- Methodological Answer :
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
